molecular formula C11H20O2 B13148353 (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

Cat. No.: B13148353
M. Wt: 184.27 g/mol
InChI Key: MNVSUVYRIVXDBK-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . This method allows for the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The cyclohexane ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10-/m0/s1

InChI Key

MNVSUVYRIVXDBK-AEJSXWLSSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)C(=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.